N-(3-chloro-2-fluorophenyl)-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide
Description
N-(3-chloro-2-fluorophenyl)-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a carboxamide group, a pyrimidinyl group, and a chlorobenzyl group, making it a versatile molecule for research and industrial purposes.
Properties
IUPAC Name |
N-(3-chloro-2-fluorophenyl)-2-[6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClFN5O2S/c1-32-17-7-5-16(6-8-17)29-9-11-30(12-10-29)20-13-22(27-15-26-20)33-14-21(31)28-19-4-2-3-18(24)23(19)25/h2-8,13,15H,9-12,14H2,1H3,(H,28,31) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXBTWSIZULLXFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=CC(=NC=N3)SCC(=O)NC4=C(C(=CC=C4)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClFN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2-fluorophenyl)-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the piperidine ring, followed by the introduction of the pyrimidinyl and chlorobenzyl groups. Common reagents used in these reactions include chlorinating agents, fluorinating agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-2-fluorophenyl)-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted analogs.
Scientific Research Applications
N-(3-chloro-2-fluorophenyl)-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of N-(3-chloro-2-fluorophenyl)-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dichlorobenzophenone: Shares structural similarities with the chlorobenzyl group.
4-Chloromethcathinone: Contains a chlorophenyl group, similar to the chlorobenzyl group in the target compound.
Uniqueness
N-(3-chloro-2-fluorophenyl)-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
N-(3-chloro-2-fluorophenyl)-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a chloro-fluoro-substituted phenyl ring, a piperazine moiety, and a pyrimidine ring, which contribute to its biological properties. The chemical structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been studied for its potential as an inhibitor of certain enzymes and receptors, particularly in the context of cancer therapy and neuropharmacology.
- Inhibition of Enzyme Activity : Research indicates that derivatives of this compound exhibit inhibitory effects on enzymes such as AbTYR (tyrosinase), which is involved in melanin biosynthesis. The IC50 values for these compounds range from 0.19 to 1.72 μM, indicating significant potency against this target .
- Anticancer Activity : The compound's structural components suggest potential anticancer properties. For instance, similar compounds have shown efficacy in inhibiting cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
- Neuropharmacological Effects : The presence of the piperazine ring indicates possible interactions with neurotransmitter receptors, making it a candidate for studies related to anxiety and depression.
Biological Activity Data
The following table summarizes key findings regarding the biological activity of this compound and its derivatives:
| Activity | Target | IC50 (μM) | Reference |
|---|---|---|---|
| Tyrosinase Inhibition | AbTYR | 0.19 - 1.72 | |
| Anticancer Activity | Various cancer lines | Varies | |
| Neurotransmitter Interaction | Serotonin receptors | TBD |
Case Studies
- Tyrosinase Inhibition Study : A study focused on the inhibition of tyrosinase demonstrated that modifications to the piperazine and pyrimidine moieties significantly enhanced the inhibitory activity compared to parent compounds. This research highlights the structure-activity relationship (SAR) that can guide future drug design efforts .
- Anticancer Evaluation : In vitro studies on cancer cell lines revealed that certain derivatives showed promising results in reducing cell viability and inducing apoptosis, suggesting that this compound could be developed into an anticancer agent .
- Neuropharmacological Assessment : Preliminary assessments indicated that the compound might modulate serotonin levels, which could be beneficial for treating mood disorders; however, further studies are required to elucidate these effects fully .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
